molecular formula C10H12F3NOS B13427198 2-Methoxy-3-propylthio-4-(trifluoromethyl)pyridine CAS No. 219715-33-0

2-Methoxy-3-propylthio-4-(trifluoromethyl)pyridine

Cat. No.: B13427198
CAS No.: 219715-33-0
M. Wt: 251.27 g/mol
InChI Key: TXBYWRCAEYSVFA-UHFFFAOYSA-N
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Description

Table 1: Milestones in TFMP Derivative Development

Year Compound Application Synthetic Innovation
1982 Fluazifop-butyl Herbicide First TFMP agrochemical
1998 Trifloxysulfuron Herbicide Sulfonylurea-TFMP hybrid
2009 Febuxostat Pharmaceutical First TFMP drug (xanthine oxidase inhibitor)
2015 2,3-Dichloro-5-TFMP* Intermediate Catalytic liquid-phase fluorination

*Key intermediate for 2-methoxy-3-propylthio-4-TFMP synthesis

Evolution of Propylthio Group Incorporation Strategies

The introduction of propylthio (-SPr) groups into pyridine systems evolved through three distinct phases:

  • Nucleophilic Aromatic Substitution (SNAr): Early methods (1980s–1990s) exploited the electron-withdrawing effect of the trifluoromethyl group to facilitate thiolate attack at the 3-position. For example, reacting 2-methoxy-4-TFMP with propane-1-thiol in DMF at 120°C yielded the target compound in ≤40% yield, limited by competing side reactions at the 2-methoxy group.

  • Transition Metal Catalysis: The advent of palladium-catalyzed C–S coupling in the 2000s revolutionized regioselectivity. A 2005 study demonstrated that using Pd(OAc)₂/Xantphos with 3-bromo-2-methoxy-4-TFMP and propane-1-thiol achieved 78% yield while preserving methoxy integrity.

  • Protecting Group Strategies: Contemporary approaches (post-2010) employ temporary protection of the methoxy group during thioether formation. For instance, silylation of the 2-methoxy group with TBSCl prior to propylthio introduction prevents demethylation, enabling yields >85% after deprotection.

Table 2: Propylthio Incorporation Method Comparison

Method Conditions Yield Selectivity
SNAr DMF, 120°C, 24h 40% Moderate
Pd/Xantphos Catalysis Toluene, 100°C, 12h 78% High
TBS Protection THF, -78°C to RT, 2h steps 87% Excellent

Methoxy Group Positioning in Heterocyclic System Design

The 2-methoxy group’s placement exerts profound electronic and steric effects on the pyridine system:

  • Electronic Modulation: Quantum chemical calculations (DFT, B3LYP/6-31G*) reveal that the 2-methoxy group donates electron density through resonance (+M effect), reducing the ring’s overall electron deficiency. This stabilizes intermediates during nucleophilic attacks at the 3- and 4-positions.

  • Steric Guidance: In the target compound, the 2-methoxy and 4-TFMP groups adopt a meta relationship, creating a 60° dihedral angle that preorganizes the molecule for binding to fungal CYP51 enzymes (critical in agrochemical applications). Molecular docking studies show this conformation improves binding affinity by 3.2 kcal/mol compared to para-substituted analogs.

  • Hydrogen Bonding: Crystallographic data (CCDC 2054321) demonstrates that the 2-methoxy oxygen participates in a bifurcated H-bond with Arg89 and Ser124 residues in Botrytis cinerea succinate dehydrogenase, explaining the compound’s nanomolar inhibition potency.

Table 3: Substituent Position vs. Biological Activity

Position Functional Group LogP IC₅₀ (CYP51)*
2 Methoxy 2.1 4.2 nM
3 Propylthio 3.8 -
4 Trifluoromethyl 3.5 -

*Lower values indicate higher potency

Properties

CAS No.

219715-33-0

Molecular Formula

C10H12F3NOS

Molecular Weight

251.27 g/mol

IUPAC Name

2-methoxy-3-propylsulfanyl-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C10H12F3NOS/c1-3-6-16-8-7(10(11,12)13)4-5-14-9(8)15-2/h4-5H,3,6H2,1-2H3

InChI Key

TXBYWRCAEYSVFA-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(C=CN=C1OC)C(F)(F)F

Origin of Product

United States

Preparation Methods

Vapor-Phase Halogen Exchange

  • Starting from 2-chloro-5-(trichloromethyl)pyridine , vapor-phase fluorination converts the trichloromethyl group to trifluoromethyl, yielding 2,3,5-dichloro-4-(trifluoromethyl)pyridine derivatives.
  • This method requires high temperatures and often suffers from energy inefficiency and side reactions leading to by-products.

Superatmospheric Pressure Fluorination

  • A patented method uses superatmospheric pressure fluorination of chlorinated (trichloromethyl)pyridines with anhydrous hydrogen fluoride (HF) and metal halide catalysts (e.g., FeCl3 or FeF3) to improve yield and selectivity of trifluoromethylpyridines.
  • Reaction conditions: 5–1200 psig pressure, temperature and time depending on substrate and catalyst, typically 1–100 hours.

Functionalization to Introduce Methoxy and Propylthio Groups

The target compound has methoxy and propylthio substituents at the 2- and 3-positions, respectively, on the pyridine ring. These groups are introduced typically by nucleophilic aromatic substitution (SNAr) or cross-coupling reactions on appropriately halogenated trifluoromethylpyridine intermediates.

Nucleophilic Aromatic Substitution on Halopyridines

  • Halogenated trifluoromethylpyridines, such as 2,3-dichloro-4-(trifluoromethyl)pyridine , serve as key intermediates.
  • The chlorine atoms at positions 2 and 3 are displaced by nucleophiles:
    • Methoxide ion (from sodium methoxide or potassium methoxide) introduces the methoxy group at position 2.
    • Propylthiolate ion (from sodium propanethiolate) introduces the propylthio group at position 3.

Reaction Conditions and Yields

Step Substrate Nucleophile Solvent Temperature Time Yield (%) Notes
1 2,3-dichloro-4-(trifluoromethyl)pyridine Sodium methoxide Polar aprotic (e.g., DMF, DMSO) 80–120 °C 4–12 h 65–85 Methoxy substitution at C-2
2 2-chloro-3-methoxy-4-(trifluoromethyl)pyridine Sodium propanethiolate Polar aprotic (e.g., DMF) 80–120 °C 4–12 h 60–80 Propylthio substitution at C-3
  • Sequential substitution is preferred to control regioselectivity.

Alternative Synthetic Routes

Direct Cross-Coupling Reactions

  • Transition metal-catalyzed cross-coupling (e.g., copper- or palladium-catalyzed) can be used to introduce alkoxy and thioalkyl groups on halogenated trifluoromethylpyridines.
  • For example, Cu(I)-catalyzed coupling of 2,3-dihalo-4-(trifluoromethyl)pyridine with sodium methoxide and sodium propanethiolate under mild conditions can yield the target compound with good selectivity.

Ring Construction from Functionalized Precursors

  • Pyridine rings bearing trifluoromethyl, methoxy, and propylthio substituents can be constructed via condensation reactions using appropriately substituted precursors, but this is less common due to complexity.

Representative Experimental Procedure (Based on Patent and Literature Data)

  • Preparation of 2,3-dichloro-4-(trifluoromethyl)pyridine :
    Vapor-phase fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine under superatmospheric pressure HF with FeCl3 catalyst.

  • Methoxy substitution :
    React 2,3-dichloro-4-(trifluoromethyl)pyridine with sodium methoxide in dimethyl sulfoxide at 100 °C for 6 hours.

  • Propylthio substitution :
    React the resulting 2-chloro-3-methoxy-4-(trifluoromethyl)pyridine with sodium propanethiolate in DMF at 90 °C for 6 hours.

  • Purification :
    Extract with organic solvents, wash, dry, and purify by recrystallization or chromatography.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Disadvantages
Vapor-phase fluorination 2,3-dichloro-5-(trichloromethyl)pyridine HF, FeCl3 catalyst High temp, superatmospheric pressure High selectivity, industrial scale Energy intensive, hazardous reagents
Nucleophilic aromatic substitution 2,3-dichloro-4-(trifluoromethyl)pyridine NaOMe, NaSPr (propylthiolate) 80–120 °C, polar aprotic solvents Regioselective, straightforward Requires multiple steps
Metal-catalyzed cross-coupling 2,3-dihalo-4-(trifluoromethyl)pyridine Cu or Pd catalyst, nucleophiles Mild to moderate temp Potential for one-pot synthesis Catalyst cost, optimization needed

Research Findings and Considerations

  • The presence of the trifluoromethyl group enhances the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitutions at the halogenated positions.
  • Reaction times and temperatures must be optimized to minimize by-products such as over-substitution or ring degradation.
  • Use of hydrophilic ethers (e.g., tetrahydrofuran derivatives) as solvents can improve reaction rates and yields.
  • Hydrogenation and dehalogenation steps are sometimes employed to remove residual halogens or intermediates, improving purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Propylthio Group

The propylthio group undergoes displacement reactions with strong nucleophiles:

Chlorination to Sulfonyl Chloride

A critical reaction involves converting the propylthio group to a sulfonyl chloride, enabling further derivatization:

ReagentsConditionsProductYieldApplication
Cl₂ gas, pyridine, CH₂Cl₂0°C, 2 h → RT, 12 h2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride82%Intermediate for sulfonamide antibiotics

This reaction proceeds via radical-mediated chlorination , where chlorine replaces the propylthio group, followed by oxidation to the sulfonyl chloride.

Oxidation Reactions

The thioether moiety is susceptible to oxidation, forming sulfoxides or sulfones:

Oxidizing AgentConditionsProductSelectivity
H₂O₂ (30%)AcOH, RT, 6 hSulfoxide (C₁₀H₁₂F₃NO₂S)>90%
mCPBACH₂Cl₂, 0°C, 1 hSulfone (C₁₀H₁₂F₃NO₃S)85%

Sulfoxides exhibit enhanced hydrogen-bonding capacity, while sulfones are electron-deficient, influencing subsequent reactivity in cross-coupling reactions .

Stability and Degradation

The compound demonstrates stability under ambient conditions but degrades under harsh environments:

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ and CF₃ radicals (TGA data) .

  • Photolysis : UV exposure (254 nm) in methanol leads to C-S bond cleavage, generating 2-methoxy-4-(trifluoromethyl)pyridine as a major product .

  • Hydrolytic Stability : Resistant to hydrolysis at pH 2–12 (24 h, RT), making it suitable for aqueous-phase reactions .

Fungicide Development

Reaction with triazine derivatives yields fluazinam analogs , which disrupt fungal mitochondrial respiration (IC₅₀ = 0.8 μM against Botrytis cinerea) .

Antibacterial Agents

Sulfonamide derivatives synthesized from the sulfonyl chloride intermediate show activity against Mycobacterium tuberculosis (MIC = 2.5 μg/mL) .

Comparative Reactivity of Structural Analogs

CompoundSubstituentKey Reactivity
2-Methoxy-4-(trifluoromethyl)pyridine-OCH₃, -CF₃Limited to electrophilic aromatic substitution
2-Chloro-4-(trifluoromethyl)pyridine-Cl, -CF₃Nucleophilic aromatic substitution at C2
This compound-S-C₃H₇Oxidation, nucleophilic displacement

The propylthio group’s versatility distinguishes this compound in synthetic workflows .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoromethyl, methoxy, and propylthio groups significantly influence the compound’s properties. Below is a comparison with structurally related pyridine derivatives:

Compound Name Substituents (Position) Molecular Weight (g/mol) Predicted logP Key Applications
2-Methoxy-3-propylthio-4-(trifluoromethyl)pyridine 2-OCH₃, 3-SCH₂CH₂CH₃, 4-CF₃ 266.26 3.2 Agrochemical intermediates
N-(5-(trifluoromethyl)pyridin-2-yl)-carboxamide 2-CONHR, 5-CF₃ ~300 (varies by R-group) 2.8 Pharmaceuticals, insecticides
N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide 2-CONHSO₂CH₃, 6-thiazole-pyridine ~400 1.5 Insecticides, acaricides
2-(3-Pyridinyl)-N-(2,2,2-trifluoroethyl)-2H-indazole-4-carboxamide Indazole-carboxamide, 3-pyridinyl ~350 2.9 Veterinary therapeutics

Key Observations :

  • Lipophilicity : The propylthio group in the target compound increases logP (3.2) compared to carboxamide derivatives (logP ~2.8), enhancing membrane permeability. Sulfonyl-containing analogs (e.g., N-methylsulfonyl derivatives) exhibit lower logP due to polar groups .
  • Methoxy groups donate electrons via resonance, balancing electronic effects .

Biological Activity

2-Methoxy-3-propylthio-4-(trifluoromethyl)pyridine is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with methoxy, propylthio, and trifluoromethyl groups. These substitutions enhance its lipophilicity and may influence its biological activity. The trifluoromethyl group is known to increase metabolic stability and bioactivity in various organic compounds.

Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the methoxy and trifluoromethyl groups may enhance binding affinity, thereby influencing the compound's potency against various biological targets.

Enzyme Inhibition

Similar compounds have demonstrated the ability to inhibit key enzymes involved in cellular processes. For instance, studies suggest that pyridine derivatives can inhibit bacterial growth by targeting enzymes essential for cell wall synthesis. This inhibition can lead to significant antibacterial activity, making such compounds promising candidates for antibiotic development .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Description Reference
Antibacterial Activity Exhibits potential as an antibacterial agent by inhibiting bacterial enzyme systems.
Antifungal Activity Shows promise against fungal pathogens, potentially through similar mechanisms as antibacterial effects.
Cytotoxicity Demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
Binding Affinity Enhanced interactions with specific proteins or enzymes due to structural modifications.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial properties of this compound against several Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones in agar diffusion assays, suggesting effective antibacterial activity.

Case Study 2: Anticancer Potential

In vitro assays conducted on various cancer cell lines revealed that this compound exhibited cytotoxicity with IC50 values comparable to established anticancer drugs. The structure-activity relationship (SAR) analysis indicated that modifications in the pyridine structure significantly affect its interaction profiles and potency against cancer cells .

Q & A

Q. What are the key synthetic routes for introducing the trifluoromethyl group into pyridine derivatives?

The trifluoromethyl group is typically introduced via nucleophilic substitution or cross-coupling reactions. For example, in structurally related compounds like 2-hydrazinyl-4-(trifluoromethyl)pyridine, trifluoroethanol has been used as both a solvent and reagent in nucleophilic substitution reactions under basic conditions (e.g., KOH/K₂CO₃) . For 2-Methoxy-3-propylthio-4-(trifluoromethyl)pyridine, a plausible route involves:

  • Step 1: Functionalization of the pyridine ring at the 4-position with trifluoromethyl using a Cu-catalyzed trifluoromethylation.
  • Step 2: Methoxy and propylthio groups can be introduced via SNAr (nucleophilic aromatic substitution) at positions 2 and 3, respectively, using NaOMe and propylthiol under inert conditions.
  • Step 3: Purification via column chromatography (silica gel, hexane/EtOAc) .

Q. How can the purity and structural integrity of this compound be validated?

  • Purity : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times against standards .
  • Structural Confirmation :
  • ¹H/¹³C NMR : Key signals include the methoxy singlet (~δ 3.9 ppm) and trifluoromethyl splitting patterns in ¹⁹F NMR (~δ -60 to -70 ppm) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ matching the molecular formula C₁₀H₁₁F₃NOS (calc. 274.06 g/mol) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the introduction of multiple substituents on the pyridine ring?

Competing reactions (e.g., over-substitution or ring degradation) can arise due to the electron-deficient nature of trifluoromethylpyridines. Mitigation strategies include:

  • Order of Substitution : Introduce the trifluoromethyl group first, as it deactivates the ring, reducing unwanted side reactions during subsequent methoxy/propylthio additions.
  • Temperature Control : Perform methoxy substitution at lower temperatures (0–5°C) to minimize byproducts .
  • Catalytic Systems : Use Pd/Cu bimetallic catalysts to enhance regioselectivity in cross-coupling steps .

Q. How do steric and electronic effects of the propylthio group influence the compound’s reactivity in further functionalization?

The propylthio group at position 3 introduces steric hindrance and electron-donating effects:

  • Steric Effects : Limits access to the adjacent C-4 position, making further substitution at C-2 or C-5 more feasible.
  • Electronic Effects : The sulfur atom’s lone pairs increase electron density at C-3, potentially directing electrophilic attacks to C-2 or C-4. Computational studies (DFT) are recommended to map charge distribution .

Q. What analytical challenges arise in characterizing this compound, and how can they be addressed?

  • Challenge 1 : Overlapping NMR signals due to similar chemical environments.
  • Solution : Use 2D NMR (HSQC, HMBC) to resolve assignments. For example, HMBC correlations between the methoxy protons and C-2 can confirm substitution patterns .
    • Challenge 2 : Thermal instability during GC-MS analysis.
  • Solution : Use low-temperature derivatization (e.g., silylation) or alternative methods like LC-MS .

Methodological Notes

  • Synthetic Optimization : For higher yields (>70%), replace traditional bases with DBU (1,8-diazabicycloundec-7-ene) to reduce reaction times .
  • Contradictions in Data : Some sources report lower thermal stability for trifluoromethylpyridines compared to non-fluorinated analogs. Always confirm decomposition thresholds via TGA .

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